N'-(3-Aminophenyl)-N,N-dimethylsulfamide

Description

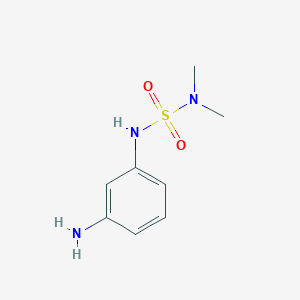

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(dimethylsulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFFBNNZWLMHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N'-(3-Aminophenyl)-N,N-dimethylsulfamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N'-(3-Aminophenyl)-N,N-dimethylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional organic molecule featuring a reactive aniline moiety and a chemically stable N,N-dimethylsulfamide group. This unique combination makes it a compound of significant interest in medicinal chemistry and drug development, where it can serve as a versatile scaffold or a key synthetic intermediate.[1][2] Its structural properties allow for diverse chemical modifications, enabling the exploration of new chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, including a proposed synthetic route, predicted spectral characteristics, key reactivity insights, and potential applications. A critical aspect of its chemistry, the potential for the N,N-dimethylsulfamide moiety to act as a precursor to carcinogenic N-nitrosodimethylamine (NDMA) under specific oxidative conditions, is also discussed in detail to ensure a complete and safety-conscious understanding of the molecule.[3]

Chemical Identity and Physicochemical Properties

This compound is an aromatic sulfamide. The primary amine at the meta-position of the phenyl ring and the tertiary dimethylated sulfamide group confer distinct chemical properties that can be selectively addressed in synthetic strategies.

| Property | Value | Source(s) |

| CAS Number | 57947-0-9 | [4] |

| Molecular Formula | C₈H₁₃N₃O₂S | [4] |

| Molecular Weight | 215.27 g/mol | [4] |

| Physical Form | Solid | |

| InChI Key | VGFFBNNZWLMHDF-UHFFFAOYSA-N | |

| SMILES | CN(C)S(=O)(=O)Nc1cccc(N)c1 | |

| Storage | Room temperature, sealed in dry, dark place |

Synthesis and Purification

The most direct and widely adopted strategy for the synthesis of substituted anilines involves the reduction of the corresponding nitroarene precursor.[5] This approach is favored for its high efficiency and the ready availability of nitroaromatic starting materials.

Proposed Synthetic Pathway

The synthesis of this compound would logically proceed via the catalytic hydrogenation of its nitro-precursor, N'-(3-nitrophenyl)-N,N-dimethylsulfamide. This precursor can be synthesized from 3-nitroaniline and N,N-dimethylsulfamoyl chloride. The subsequent reduction of the nitro group is a standard transformation that can be achieved with high yield and selectivity using various catalytic systems.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the catalytic reduction of nitroarenes.

Objective: To synthesize this compound from N'-(3-nitrophenyl)-N,N-dimethylsulfamide.

Materials:

-

N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH), reaction solvent

-

Hydrogen (H₂) gas

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve N'-(3-nitrophenyl)-N,N-dimethylsulfamide in a suitable volume of methanol.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The catalyst is pyrophoric and must be handled with care.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system several times with hydrogen gas to replace the inert atmosphere.

-

Reaction Execution: Pressurize the system with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. Causality Note: Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Causality Note: Filtering through diatomaceous earth prevents the fine catalyst particles from passing through and contaminating the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Characterization Strategy

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product in high purity. Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

Predicted Spectral Analysis

While experimental spectra are not widely available in public literature, the chemical structure allows for a confident prediction of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl groups of the sulfamide.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (C4, C6) | 6.2 - 6.4 | multiplet | 2H |

| Aromatic CH (C2) | ~6.8 | triplet | 1H |

| Aromatic CH (C5) | ~7.0 | triplet | 1H |

| -NH₂ (aniline) | 3.5 - 4.5 | broad singlet | 2H |

| -NH- (sulfamide) | 8.5 - 9.5 | singlet | 1H |

| -N(CH₃)₂ | ~2.6 | singlet | 6H |

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by four signals in the aromatic region and one signal for the methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃)₂ | ~38 |

| Aromatic C-NH₂ (C3) | ~148 |

| Aromatic C-NH- (C1) | ~142 |

| Aromatic CHs (C2, C4, C5, C6) | 105 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups present in the molecule.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |

| N-H (Sulfamide) | Stretch | ~3250 | Medium (one band) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium-Strong |

| S=O (Sulfamide) | Asymmetric & Symmetric Stretch | 1320-1360 & 1140-1180 | Strong |

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺.

-

Predicted [M+H]⁺: m/z = 216.08

Chemical Reactivity and Mechanistic Insights

Reactivity of the Aromatic Amine

The primary aromatic amine is a versatile functional handle. As a nucleophile, it can undergo a range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which is a valuable intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer-type reactions.[6]

The amine group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6).[6]

Reactivity of the Sulfamide Moiety

The N,N-dimethylsulfamide group is generally considered chemically robust and less reactive than the aniline moiety.[7] This stability is advantageous in drug design, as it provides a stable core or linker that is resistant to metabolic degradation. The sulfamide can act as a hydrogen bond donor (via the -NH-) and acceptor (via the sulfonyl oxygens), which is crucial for molecular recognition at biological targets.[8]

Critical Insight: Potential for N-Nitrosamine Formation

A significant chemical property of molecules containing a dimethylsulfamide group is their potential to form N-nitrosodimethylamine (NDMA) upon reaction with nitrosating agents.[9] NDMA is classified as a probable human carcinogen. This reaction is of particular concern in water treatment processes that use ozone or chloramine, where N,N-dimethylsulfamide (a known degradation product of some fungicides) has been identified as a key NDMA precursor.[3]

The mechanism involves the attack of a nitrosating agent (e.g., formed from nitrite impurities) on the dimethylamine nitrogen of the sulfamide.

Caption: Potential pathway to NDMA formation.

For drug development professionals, this means that any synthesis or formulation process involving this compound must be carefully controlled to exclude sources of nitrite or other nitrosating agents to mitigate the risk of forming this hazardous impurity.[9]

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive building block in medicinal chemistry.

Role as a Bioisostere and Scaffold

The sulfamide group is often used as a bioisosteric replacement for sulfonamide, sulfamate, or urea functionalities.[8] Its ability to participate in hydrogen bonding allows it to mimic the interactions of these groups while potentially offering improved physicochemical properties, such as metabolic stability or cell permeability. The aniline portion of the molecule provides a common starting point for building out larger structures found in many classes of drugs.[1][10]

Utility as a Synthetic Intermediate

As a bifunctional molecule, it allows for orthogonal chemical strategies. The more reactive aniline group can be modified first while the sulfamide remains intact. This makes it a valuable intermediate for synthesizing libraries of compounds for high-throughput screening or for the targeted synthesis of complex active pharmaceutical ingredients (APIs). The aniline moiety is a precursor for a vast number of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents.[1][11]

Safety and Handling

Based on data for the compound, it should be handled with appropriate precautions.

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitization 1.

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- Johnson, T. A. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).

- Wikipedia. (n.d.). Sulfonamide (medicine).

- Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.

- Wikipedia. (n.d.). Sulfonamide.

- LookChem. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis.

- Rama, E., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 13(1), 1746-1757. [Link]

- Slideshare. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship.

- ResearchGate. (n.d.). N-nitrosodimethylamine (NDMA) formation from the ozonation of model compounds | Request PDF.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis | Request PDF.

- ACS Publications. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 64(20), 14797-14817. [Link]

- Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide.

- PubMed. (2021). Nitrite leads to the formation of N-nitrosodimethylamine during sulfate radical oxidation of dimethylamine compounds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. Sulfonamide - Wikipedia [en.wikipedia.org]

- 8. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of N'-(3-Aminophenyl)-N,N-dimethylsulfamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N'-(3-Aminophenyl)-N,N-dimethylsulfamide. Aimed at professionals in the fields of chemical research and drug development, this document offers a detailed exploration of the compound's synthesis through a proposed two-step pathway involving nitration and subsequent reduction. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, based on established principles and analogous structural motifs. Each analytical technique is accompanied by a detailed, field-proven experimental protocol. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this important chemical entity.

Introduction

This compound, with the CAS Number 57947-00-9, is a substituted aromatic sulfamide of growing interest within the scientific community. Its structure, featuring a primary aromatic amine and a dimethylsulfamide moiety, makes it a versatile building block in medicinal chemistry and materials science. The presence of the reactive amino group allows for a wide range of derivatizations, opening avenues for the synthesis of novel compounds with potential therapeutic applications. This guide serves as a detailed technical resource, providing insights into its molecular architecture and a practical framework for its synthesis and rigorous characterization.

Molecular Structure and Properties

The foundational attributes of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 57947-00-9 | |

| Molecular Formula | C₈H₁₃N₃O₂S | |

| Molecular Weight | 215.27 g/mol | |

| Physical Form | Solid | |

| InChI Key | VGFFBNNZWLMHDF-UHFFFAOYSA-N |

The molecule's structure, depicted below, consists of a central benzene ring substituted at the 1 and 3 positions. One substituent is a primary amine (-NH₂), and the other is a dimethylsulfamide group (-NHSO₂N(CH₃)₂).

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide

The initial step involves the reaction of 3-nitroaniline with N,N-dimethylsulfamoyl chloride in the presence of a base, such as pyridine, to form the sulfonamide bond.

Experimental Protocol:

-

To a solution of 3-nitroaniline (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.2 equivalents) dropwise.

-

Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 equivalents) in CH₂Cl₂ to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N'-(3-nitrophenyl)-N,N-dimethylsulfamide.

Step 2: Reduction of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide

The nitro group of the intermediate is then reduced to a primary amine. Common methods for this transformation include catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Experimental Protocol (using SnCl₂·2H₂O):

-

Dissolve N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain this compound.

Molecular Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the predicted spectroscopic data and the protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | s | 1H | -SO₂NH - |

| ~6.90 | t, J = 7.9 Hz | 1H | Ar-H (H-5) |

| ~6.55 | s | 1H | Ar-H (H-2) |

| ~6.40 | d, J = 7.7 Hz | 1H | Ar-H (H-6) |

| ~6.25 | d, J = 8.1 Hz | 1H | Ar-H (H-4) |

| ~5.10 | s | 2H | -NH₂ |

| 2.58 | s | 6H | -N(CH₃ )₂ |

Justification: The aromatic protons are predicted based on the electronic effects of the amino and sulfamoyl groups. The amino group is a strong electron-donating group, causing upfield shifts, while the sulfamoyl group is electron-withdrawing. The singlet for the -NH₂ protons is typically broad and its chemical shift can vary with concentration and temperature. The six protons of the two methyl groups are equivalent and appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | C -NH₂ (C-3) |

| ~141.0 | C -NHSO₂- (C-1) |

| ~129.5 | C H (C-5) |

| ~110.0 | C H (C-6) |

| ~108.0 | C H (C-4) |

| ~105.0 | C H (C-2) |

| ~37.5 | -N(C H₃)₂ |

Justification: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-3) is significantly shielded, while the carbon attached to the sulfamoyl group (C-1) is deshielded. The methyl carbons appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

-

Process the data using appropriate software to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 3250 | Medium | N-H stretching (sulfonamide) |

| 1620-1580 | Medium | N-H bending (primary amine) |

| 1340-1310 | Strong | Asymmetric SO₂ stretching |

| 1160-1140 | Strong | Symmetric SO₂ stretching |

| 1335-1250 | Strong | C-N stretching (aromatic amine) |

Justification: Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[1] The sulfonamide N-H stretch is also expected in this region. The strong absorptions for the SO₂ stretching are characteristic of sulfonamides.[2]

Experimental Protocol for FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Interpretation |

| 215 | [M]⁺ (Molecular ion) |

| 108 | [M - SO₂N(CH₃)₂]⁺ |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Justification: The molecular ion peak is expected at m/z 215. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the Ar-S bond or the S-N bond.[3][4] The loss of the dimethylsulfamoyl radical would lead to a fragment at m/z 108. Further fragmentation of the aniline moiety can also be expected.[5]

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Acquire the mass spectrum in positive ion mode using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, it should be handled with the care appropriate for a novel chemical compound.[6][7][8] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental properties to a proposed synthesis and comprehensive characterization. The presented protocols and predicted data offer a solid foundation for researchers and scientists working with this compound. The logical and self-validating nature of the described experimental workflows, grounded in established chemical principles, ensures a high degree of scientific integrity. This document is intended to be a valuable resource for facilitating further research and application of this versatile molecule.

References

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024).

- IR Spectroscopy Tutorial: Amines. (n.d.).

- Infrared Spectroscopy. (n.d.).

- Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393.

- Gao, J., Li, Y., & Wang, F. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(11), 3634–3641.

- This compound. (n.d.). Amerigo Scientific.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.

- Infrared Correlation Chart for Amines. (n.d.). Scribd.

- Video: Mass Spectrometry of Amines. (2023). JoVE.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393.

- Liu, Y., et al. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(11), 926-932.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- SAFETY DATA SHEET. (2015). CDMS.net.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(9), 2275.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Synthesis of b. N,N-Dimethyl-N'-(m-nitrophenyl)oxamide. (n.d.). PrepChem.com.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). American Journal of PharmTech Research, 7(4), 2249-3387.

- Synthesis of nitrosodimethylamine. (1964). U.S.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. wikieducator.org [wikieducator.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. download.basf.com [download.basf.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cdms.net [cdms.net]

An In-depth Technical Guide to N'-(3-Aminophenyl)-N,N-dimethylsulfamide: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N'-(3-Aminophenyl)-N,N-dimethylsulfamide (CAS Number: 57947-00-9), a molecule of significant interest in medicinal chemistry. While direct research on this specific compound is limited, its structural motifs—the N-aryl sulfamide and the aminophenyl group—are prevalent in a wide array of therapeutic agents. This guide will delve into its chemical properties, a proposed synthetic route based on established chemical principles, and its potential applications as a versatile building block in drug discovery.

Introduction: The Significance of the N-Aryl Sulfamide Scaffold

The this compound molecule is a member of the N-aryl sulfonamide class of compounds. This structural motif is a cornerstone in modern medicinal chemistry, found in numerous FDA-approved drugs.[1] The sulfonamide group is a key pharmacophore that can enhance the pharmacological profile of a drug candidate by increasing its water solubility and modulating its metabolic properties in the body.[1] The sulfamide functionality (R₂NSO₂NR₂) is particularly noteworthy as it can form multiple electrostatic interactions with biological targets, often serving as a bioisostere for sulfonamides, sulfamates, or ureas.[2] The presence of an aminophenyl group further adds to the molecule's utility, providing a reactive handle for further chemical modifications and diversification.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 57947-00-9 | [3] |

| Molecular Formula | C₈H₁₃N₃O₂S | [3] |

| Molecular Weight | 215.27 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% (as supplied by vendors) | |

| Storage Temperature | Room Temperature |

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthetic Pathway

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of N'-(3-Aminophenyl)-N,N-dimethylsulfamide

Preamble for the Research and Drug Development Community

The field of medicinal chemistry is continually exploring novel chemical scaffolds to address unmet medical needs. The sulfamide moiety, a cornerstone of numerous therapeutic agents, continues to be a fertile ground for the discovery of new pharmacologically active molecules. This guide focuses on N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a compound whose specific biological activities and mechanism of action remain largely uncharacterized in publicly accessible literature. In the absence of direct evidence, this document serves as a forward-looking technical guide, postulating a mechanism of action based on established structure-activity relationships within the broader class of aminophenyl-sulfonamide derivatives. We will delineate a reasoned, hypothetical framework for its biological targets and downstream effects, and provide a comprehensive roadmap of experimental protocols for the elucidation and validation of its true mechanism. This guide is intended to be a catalyst for further investigation, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this and similar molecules.

Compound Profile: this compound

This compound is a small molecule characterized by a central phenyl ring substituted with an amino group and a dimethylsulfamide moiety. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57947-00-9 | [Amerigo Scientific, n.d.[1]; Sigma-Aldrich, n.d.[2]; BLDpharm, n.d.[3]] |

| Molecular Formula | C₈H₁₃N₃O₂S | [Amerigo Scientific, n.d.[1]] |

| Molecular Weight | 215.27 g/mol | [Amerigo Scientific, n.d.[1]] |

| Physical Form | Solid | [Sigma-Aldrich, n.d.[2]] |

| Purity | Typically ≥95% | [Sigma-Aldrich, n.d.[2]] |

Postulated Mechanism of Action: A Hypothesis Grounded in Structural Analogy

While no direct studies on the mechanism of action of this compound have been identified, its structural features provide valuable clues to its potential biological targets. The aminophenylsulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. Based on a comprehensive review of analogous compounds, we hypothesize that this compound is most likely to exert its biological effects through the inhibition of one or more of the following enzyme classes:

-

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding motif found in numerous potent carbonic anhydrase inhibitors.[4][5][6][7] CAs are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4][5][6] The presence of the aminophenyl group could influence isoform selectivity.

-

Protein Kinases: A growing number of sulfonamide-containing molecules have been identified as potent protein kinase inhibitors.[8][9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The aminophenyl moiety could potentially interact with the hinge region of the ATP-binding pocket of certain kinases.

-

Proteases: Sulfonamide-based inhibitors have been developed for various classes of proteases, including metalloproteases and serine proteases.[11][12][13][14][15] These enzymes play critical roles in diverse pathological conditions such as cancer, inflammation, and viral infections.[11]

Given the structural similarities to known inhibitors, a primary investigative focus on these enzyme families is warranted.

A Roadmap for Mechanism of Action Elucidation: Experimental Protocols

To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is essential. This section outlines a series of validated protocols, from initial target identification to in-depth pathway analysis.

Phase 1: Unbiased Target Identification

The initial step is to identify the direct molecular targets of the compound without prior bias.

This classical biochemical technique remains a powerful tool for target deconvolution.[16]

Protocol:

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be non-essential for target binding, such as the amino group, after appropriate protection-deprotection steps.

-

Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

-

Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Proteomic Analysis: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-bound fraction compared to a control (unmodified beads).

Diagram of Affinity Chromatography Workflow:

Caption: Workflow for target identification using affinity chromatography.

CRISPR-based screening can identify genes that are essential for the compound's activity.[17][18]

Protocol:

-

Assay Development: Establish a robust cell-based assay where this compound induces a clear phenotype (e.g., cell death, growth inhibition, or reporter gene activation).

-

CRISPR Library Transduction: Introduce a genome-wide CRISPR knockout library into the chosen cell line.

-

Compound Treatment: Treat the cell population with a concentration of the compound that elicits the desired phenotype.

-

Selection: Select for cells that are resistant to the compound's effects.

-

Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the resistant cell population and amplify the sgRNA-encoding regions.

-

Data Analysis: Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population. The genes targeted by these sgRNAs are potential candidates for the compound's mechanism of action.

Phase 2: Target Validation and Characterization

Once putative targets are identified, their direct interaction with the compound must be validated.

Direct binding assays confirm a physical interaction between the compound and the purified target protein.[19][20][21][22]

Protocol (Example: Surface Plasmon Resonance - SPR):

-

Protein Immobilization: Covalently attach the purified recombinant target protein to the surface of an SPR sensor chip.

-

Compound Injection: Flow solutions of this compound at various concentrations over the sensor surface.

-

Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized protein.

-

Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the binding affinity (KD), and the on- (ka) and off- (kd) rates.

Diagram of a Typical SPR Experiment:

Caption: Simplified workflow of an SPR binding assay.

Phase 3: Cellular and Pathway Analysis

Following target validation, the functional consequences of compound-target interaction within a cellular context need to be investigated.

These assays determine how the compound affects specific signaling pathways downstream of the identified target.[23][24][25]

Protocol (Example: Luciferase Reporter Assay for a Kinase Target):

-

Cell Line Engineering: Transfect a suitable cell line with a luciferase reporter construct driven by a promoter that is regulated by a transcription factor downstream of the target kinase.

-

Compound Treatment: Treat the engineered cells with varying concentrations of this compound.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: A decrease or increase in luciferase activity in the presence of the compound would indicate modulation of the specific signaling pathway.

Hypothetical Signaling Pathway Diagram:

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

This compound represents an intriguing chemical entity with the potential for novel pharmacological activity. While its mechanism of action is currently unelucidated, its structural relationship to known enzyme inhibitors provides a strong rationale for investigating its effects on carbonic anhydrases, protein kinases, and proteases. The experimental roadmap outlined in this guide offers a systematic and robust approach to de-orphanize this compound, from unbiased target discovery to detailed pathway analysis. The successful elucidation of its mechanism of action will not only define its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships of aminophenylsulfonamides, thereby enriching the toolkit of medicinal chemists and drug discovery professionals.

References

- Bio-protocol. (n.d.). In vitro Lipid Binding Assay.

- Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.

- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.

- Bio-protocol. (n.d.). Invitro Binding Assay Protocol.

- ResearchGate. (n.d.). Combining experimental strategies for successful target deconvolution.

- ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.

- PMC. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays.

- PubMed Central. (n.d.). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.

- ResearchGate. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays.

- BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling.

- Creative Diagnostics. (n.d.). Signaling Pathway Analysis.

- ResearchGate. (2016, July 24). How to find out the mechanism of action of unknown drug without applying molecular modelling?.

- PubMed. (2010, May 21). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates.

- PMC. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists.

- PubMed. (n.d.). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents.

- Frontiers. (2024, January 24). Identification of first active compounds in drug discovery. how to proceed?.

- PubMed. (n.d.). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?.

- Health Sciences Library System. (n.d.). Signaling pathways.

- PubChem. (n.d.). PubChem BioAssays.

- NIH. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.

- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.

- EMBL-EBI. (n.d.). ChEMBL.

- Amerigo Scientific. (n.d.). This compound.

- PubMed. (n.d.). Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl aromatic alpha-amino acids.

- PMC. (n.d.). Identifying mechanism-of-action targets for drugs and probes.

- NIH. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

- PMC. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- G-Biosciences. (2012, October 5). What are Protease Inhibitors and How Do They Work?.

- MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.

- PubMed. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.

- UNT Open Books. (n.d.). Drug Analysis – Forensic Chemistry Laboratory Manual.

- PubMed. (2021, September 1). Inhibition of carbonic anhydrase II by sulfonamide derivatives.

- PubMed. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.

- ACS Publications. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.

- PMC. (2023, November 2). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods.

- EMBL-EBI. (n.d.). Explore all Documents - ChEMBL.

- PubChem. (n.d.). N-(3-Aminophenyl)methanesulfamide.

- Google Patents. (n.d.). WO2018009505A1 - 1,3-dihydroxy-phenyl derivatives useful as immunomodulators.

- Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.

- Google Patents. (n.d.). US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients.

Sources

- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 57947-00-9 [sigmaaldrich.com]

- 3. 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide|BLD Pharm [bldpharm.com]

- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. scbt.com [scbt.com]

- 15. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]

- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. med.upenn.edu [med.upenn.edu]

- 21. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 25. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

The N'-(3-Aminophenyl)-N,N-dimethylsulfamide Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on the N'-(3-aminophenyl)-N,N-dimethylsulfamide scaffold, a structure poised for exploration in drug discovery. While direct, extensive research on this specific molecule is nascent, its constituent moieties—the 3-aminophenyl group and the N,N-dimethylsulfamide—suggest a rich potential for biological activity, particularly in oncology. This document serves as a comprehensive technical resource, providing a scientifically grounded framework for investigating and harnessing the therapeutic promise of this scaffold. By synthesizing established principles of medicinal chemistry with field-proven experimental protocols, we offer a roadmap for its synthesis, biological evaluation, and optimization.

The Sulfonamide Scaffold: A Legacy of Therapeutic Innovation

Sulfonamides, compounds containing the SO₂NR₂ functional group, have a storied history in medicine, beginning with the discovery of the antibacterial prontosil.[2][3] Their versatility stems from the ability of the sulfonamide group to mimic the p-aminobenzoic acid (PABA) structure, inhibiting dihydropteroate synthase in bacteria, and to act as a hinge-binding motif for various protein targets. The this compound scaffold combines this privileged functional group with a 3-aminophenyl ring, a common feature in many biologically active molecules.[4] The N,N-dimethyl substitution on the sulfamide nitrogen offers a distinct chemical handle for modifying solubility and pharmacokinetic properties.

Postulated Biological Activity: A Focus on Oncology

Given the prevalence of the sulfonamide scaffold in anticancer agents, a primary hypothesis is that this compound and its derivatives may exhibit cytotoxic or cytostatic effects against cancer cells.[1] The mechanism of action for anticancer sulfonamides is diverse, ranging from inhibition of carbonic anhydrases, which are crucial for tumor metabolism, to modulation of cell cycle proteins and signaling pathways like the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3][5]

A plausible, yet hypothetical, mechanism of action for the this compound scaffold could involve the inhibition of a key kinase involved in cancer cell proliferation and survival. The aminophenyl moiety could engage in hydrogen bonding interactions within the ATP-binding pocket of the kinase, while the dimethylsulfamide group could occupy a more solvent-exposed region, offering opportunities for synthetic modification to enhance potency and selectivity.

Caption: Hypothetical mechanism of action for the scaffold.

A Validated Experimental Workflow for Anticancer Activity Screening

To empirically determine the biological activity of the this compound scaffold, a systematic and robust screening approach is essential.[6] The following workflow outlines a standard, yet rigorous, path from initial cytotoxicity assessment to more detailed mechanistic studies.

Caption: In vitro workflow for anticancer activity screening.

Detailed Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating the anticancer potential of the this compound scaffold is to assess its effect on the viability and proliferation of cancer cells.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for this purpose.[4]

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound scaffold and its analogs in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the 96-well plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[4]

-

Data Presentation: Comparative Analysis of Cytotoxicity

The IC₅₀ values obtained from the MTT assay should be tabulated for clear comparison across different cell lines and against known anticancer drugs.

| Compound ID | R Group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC3 | IC₅₀ (µM) vs. A549 |

| Scaffold-001 | This compound | Experimental Value | Experimental Value | Experimental Value |

| Analog-002 | e.g., 4-Fluoro on phenyl ring | Experimental Value | Experimental Value | Experimental Value |

| Analog-003 | e.g., N-Methyl on amino group | Experimental Value | Experimental Value | Experimental Value |

| Doxorubicin | Reference Drug | Literature Value | Literature Value | Literature Value |

Guiding Scaffold Optimization: A Structure-Activity Relationship (SAR) Framework

Once initial activity is established, a systematic SAR study is crucial for optimizing the potency and selectivity of the this compound scaffold. Insights from related scaffolds, such as N-(aminophenyl)acetamides, suggest that modifications to the phenyl ring and the amide/sulfamide linkage can significantly impact biological activity.[4]

Caption: Framework for a Structure-Activity Relationship study.

Key SAR Questions to Address:

-

The Phenyl Ring: How do electron-withdrawing and electron-donating substituents on the phenyl ring affect cytotoxicity?[4] Is the 3-amino substitution optimal, or would 2-amino or 4-amino analogs exhibit improved activity?

-

The Amino Linker: Does N-alkylation or N-acylation of the amino group enhance or diminish activity? Can the linker be replaced with a bioisostere?

-

The N,N-Dimethylsulfamide Group: How do changes to the N-alkyl groups impact potency and solubility? Can this group be cyclized to constrain the conformation?

By systematically synthesizing and testing analogs that address these questions, a clear SAR can be established, guiding the rational design of more potent and drug-like candidates.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While its biological activity remains to be fully elucidated, the principles and protocols outlined in this guide provide a robust framework for its investigation. A systematic approach, combining targeted synthesis, rigorous biological evaluation, and iterative SAR analysis, will be key to unlocking the full therapeutic potential of this and related chemical scaffolds. The insights gained from such studies will not only advance the development of this specific molecular framework but also contribute to the broader understanding of sulfonamide-based drug design.

References

- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. BenchChem.

- Pavan, V., et al. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.

- Lopez-Lazaro, M. (2015).

- Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed.

- Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure.

- Torok, M., & Toth, B. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed.

- Ahmad, I., et al. (2024).

- Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.

- Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- Anonymous. (2025). Bioassays for Anticancer Activities.

- BenchChem. (2025). Structure-Activity Relationship of N'-(3-aminophenyl)

- Kumar, A., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity.

- Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific.

- Sigma-Aldrich. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9. Sigma-Aldrich.

- EvitaChem. (n.d.). Buy N,N-Dimethylsulfamide (EVT-319745) | 3984-1-3. EvitaChem.

- Sigma-Aldrich. (n.d.). This compound | 57947-00-9. Sigma-Aldrich.

- BLDpharm. (n.d.). 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide. BLDpharm.

- Global Substance Registration System. (n.d.).

- Stevens, M. F. G., et al. (2008). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9. Sigma-Aldrich.

- Wang, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Shaban, S. M., et al. (2016). Surface Parameters and Biological Activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants.

- Schmidt, C. K., & Brauch, H.-J. (2008). N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment.

- National Center for Biotechnology Information. (n.d.). N-Nitrosodimethylamine. PubChem.

Sources

- 1. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 2. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N'-(3-Aminophenyl)-N,N-dimethylsulfamide Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract

The N'-(3-aminophenyl)-N,N-dimethylsulfamide scaffold represents a promising, yet relatively underexplored, chemotype in modern medicinal chemistry. Its structural motifs, particularly the 3-aminophenyl group, are prevalent in a multitude of biologically active agents, suggesting a rich potential for the development of novel therapeutics. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the synthesis, biological activities, and therapeutic applications of this compound derivatives. Drawing upon established principles of organic synthesis and the known pharmacology of structurally related analogues, this document offers detailed protocols, discusses potential mechanisms of action, and outlines a strategic approach to structure-activity relationship (SAR) studies. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this intriguing class of compounds.

Introduction: The Emerging Potential of the 3-Aminophenyl Sulfamide Scaffold

The quest for novel chemical entities with improved efficacy and safety profiles is a driving force in pharmaceutical research. The 3-aminophenyl moiety has garnered significant attention as a key pharmacophore in a diverse array of biologically active compounds. Its presence is often associated with critical binding interactions with various biological targets, including protein kinases. The this compound core combines this important aniline fragment with a dimethylsulfamide group, offering a unique set of physicochemical properties and potential hydrogen bonding capabilities that can be exploited in drug design.

While extensive research exists for bioisosteric analogues such as N-(3-aminophenyl)acetamides, the this compound scaffold remains a frontier for discovery.[1] This guide aims to bridge this knowledge gap by providing a comprehensive, experience-driven roadmap for the systematic investigation of its derivatives.

Synthesis and Characterization

A robust and versatile synthetic strategy is paramount for generating a library of this compound derivatives for biological screening. The most logical and efficient approach involves a two-step sequence starting from 3-nitroaniline: sulfonylation followed by reduction of the nitro group.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 3-nitroaniline with N,N-dimethylsulfamoyl chloride to yield the stable intermediate, N'-(3-nitrophenyl)-N,N-dimethylsulfamide. This intermediate can then be subjected to standard reduction conditions to afford the desired this compound core.

Diagram: Proposed Synthesis of this compound

Caption: A proposed two-step synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide

-

To a stirred solution of 3-nitroaniline (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N'-(3-nitrophenyl)-N,N-dimethylsulfamide.

Step 2: Synthesis of this compound

Method A: Catalytic Hydrogenation

-

Dissolve N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1.0 eq) in methanol or ethanol (0.1 M).

-

Add 10% Palladium on carbon (10% w/w) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Method B: Chemical Reduction

-

To a stirred solution of N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired product.

Synthesis of Derivatives

The primary amino group of the this compound core is a versatile handle for the synthesis of a wide range of derivatives, including amides, ureas, and sulfonamides, which are common moieties in kinase inhibitors.

Protocol: Amide Coupling

-

To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor for completion by TLC or LC-MS.

-

Perform an aqueous workup and purify by column chromatography or preparative HPLC.

Analytical Characterization

The structural integrity and purity of the synthesized compounds must be rigorously confirmed using a combination of modern analytical techniques.

| Technique | Purpose | Expected Observations for Core Scaffold |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons of the phenyl ring, singlet for the N,N-dimethyl group, and a broad singlet for the amino group. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons, and a signal for the methyl carbons of the dimethylsulfamide group. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated mass of the compound (C₈H₁₃N₃O₂S, MW: 215.27 g/mol ).[2][3] |

| HPLC | Purity assessment. | A single major peak indicating a high degree of purity. |

| FT-IR | Identification of functional groups. | Characteristic stretches for N-H (amine), S=O (sulfonamide), and aromatic C-H bonds. |

Biological Evaluation and Potential Therapeutic Applications

Based on the activities of structurally related compounds, derivatives of this compound are predicted to exhibit a range of biological effects, most notably as anticancer agents through the inhibition of protein kinases.

Predicted Biological Activities

-

Anticancer Activity: The 3-aminophenyl motif is a common feature in numerous kinase inhibitors. It often serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase active site. Therefore, derivatives of the core scaffold are prime candidates for evaluation as inhibitors of various kinases implicated in cancer, such as EGFR, VEGFR, and Abl.[4]

-

Antimicrobial Activity: Benzamide and benzamidine derivatives, which are structurally analogous, have demonstrated activity against a range of pathogenic bacteria.[5] This suggests that this compound derivatives may also possess antimicrobial properties.

Proposed Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors are classified as Type I or Type II. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. The 3-aminophenyl group is often a key component of Type II inhibitors.

Diagram: Hypothesized Kinase Inhibition Mechanism

Caption: A model of a Type II kinase inhibitor interaction.

Protocol: In Vitro Kinase Inhibition Assay

A luminescent kinase assay is a common method to quantify kinase activity and the inhibitory potential of test compounds.

-

Prepare a reaction buffer containing the kinase of interest, its substrate, and ATP.

-

Add serial dilutions of the synthesized derivatives to the reaction wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add a detection reagent that measures the amount of ATP remaining in the solution. The luminescence signal is inversely correlated with kinase activity.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1]

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic SAR study is crucial for identifying the structural features that govern the biological activity of this compound derivatives. By synthesizing and testing a library of analogues with diverse substitutions, researchers can build a predictive model for designing more potent and selective compounds.

Hypothetical SAR Model

Based on known SAR trends for related kinase inhibitors, the following hypotheses can be formulated:

-

The 3-Amino Group: This group is likely essential for activity, acting as a key hydrogen bond donor to the kinase hinge region. Its modification or relocation is expected to be detrimental.

-

The Phenyl Ring: Substitutions on the phenyl ring can influence electronic properties and provide additional interactions with the target protein. Electron-withdrawing groups have been shown to enhance cytotoxicity in related scaffolds.[1]

-

The N,N-Dimethylsulfamide Moiety: This group can impact solubility and may form hydrogen bonds with the solvent or protein. Its replacement with other small polar groups could be explored.

-

The Derivative Moiety (R-group): This is the primary point for diversification. The size, shape, and chemical nature of the R-group will determine the compound's ability to occupy specific pockets within the kinase active site, thereby influencing potency and selectivity.

Diagram: SAR Exploration Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 57947-00-9 [sigmaaldrich.com]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Role of N'-(3-Aminophenyl)-N,N-dimethylsulfamide in Drug Discovery: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The compound N'-(3-Aminophenyl)-N,N-dimethylsulfamide, while not extensively characterized in current literature, presents a compelling starting point for medicinal chemistry campaigns. Its unique structural amalgamation of an aminophenyl moiety—a recognized pharmacophore—and a dimethylsulfamide group suggests a versatile platform for the development of targeted therapeutics. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective role of this molecule in drug discovery. By dissecting its constituent fragments and extrapolating from established principles of medicinal chemistry, we can illuminate a rational path forward for its investigation and exploitation.

Core Molecular Attributes of this compound

This compound is a small molecule characterized by a central phenyl ring substituted with an amino group and an N,N-dimethylsulfamide group. This structure imparts a specific set of physicochemical properties that are advantageous for drug design.

| Property | Value | Source |

| CAS Number | 57947-00-9 | [1] |

| Molecular Formula | C₈H₁₃N₃O₂S | [1] |

| Molecular Weight | 215.27 g/mol | [1] |

| Topological Polar Surface Area | 78.9 Ų | [Calculated] |

| Predicted LogP | 1.2-1.5 | [Calculated] |

The presence of both hydrogen bond donors (the amino and sulfamide N-H) and acceptors (the sulfonyl oxygens and the amino nitrogen) within a relatively compact and moderately lipophilic structure suggests the potential for favorable interactions with a variety of biological targets and good drug-like properties.

The Aminophenyl Scaffold: A Privileged Motif in Medicinal Chemistry

The aminophenyl group is a well-established pharmacophore in drug discovery, particularly in the realm of oncology. Its presence in a multitude of approved and investigational drugs underscores its importance in establishing critical interactions with protein targets.

Role in Kinase Inhibition

A significant number of kinase inhibitors incorporate the aminophenyl scaffold as a key structural element for binding to the ATP-binding site of various kinases. This moiety often serves as a hydrogen-bonding donor and acceptor, forming crucial interactions with the hinge region of the kinase domain. The 3-amino substitution pattern, as seen in this compound, can provide a vector for derivatization to explore different regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity. For instance, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been successfully optimized to yield potent anticancer agents active against both sensitive and resistant cancer cell lines.[1][2][3]

A Gateway to Bioisosteric Replacement and Analogue Synthesis

The primary amino group of the aminophenyl moiety is a versatile synthetic handle, allowing for a wide range of chemical modifications. This facilitates the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Common derivatization strategies include acylation, sulfonylation, and reductive amination, enabling the introduction of diverse functionalities to probe the chemical space around a biological target.

The N,N-Dimethylsulfamide Moiety: A Modulator of Physicochemical and Pharmacokinetic Properties

While the N,N-dimethylsulfamide group is less prevalent than the classic sulfonamide in approved drugs, it offers distinct advantages in drug design. The dimethylation of the sulfonamide nitrogen can significantly impact a molecule's physicochemical and pharmacokinetic properties.

Impact on Solubility and Lipophilicity

The N,N-dimethylsulfamide group can influence a compound's solubility and lipophilicity. Compared to a primary or secondary sulfonamide, the tertiary nature of the N,N-dimethylsulfamide eliminates a hydrogen bond donor, which can modulate its interaction with water and biological membranes. This can be strategically employed to fine-tune the overall pharmacokinetic profile of a drug candidate.

Metabolic Stability

The dimethylation of the sulfamide nitrogen can block potential sites of metabolism, such as N-dealkylation or conjugation reactions. This can lead to increased metabolic stability and a longer in vivo half-life, which are desirable characteristics for many therapeutic agents.

Proposed Drug Discovery Workflow for this compound Analogues

Based on the structural features of this compound, a rational drug discovery workflow can be proposed, initially focusing on targets where the aminophenyl scaffold is known to be effective, such as protein kinases.

Caption: General synthetic route to this compound.

Protocol for Analogue Synthesis via Acylation of the Amino Group

This protocol describes a general method for the derivatization of the primary amino group of this compound.

Materials:

-

This compound

-

Desired acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt)

-

Organic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Add the organic base (1.1-1.5 equivalents).

-

If starting from a carboxylic acid, add the coupling agent (1.1 equivalents).

-

Add the acyl chloride or activated carboxylic acid solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Hypothetical Screening and Structure-Activity Relationship (SAR) Data

To illustrate the potential of this scaffold, the following table presents hypothetical screening data for a series of analogues against a panel of cancer-relevant kinases.

| Compound ID | R-Group (Acyl Substitution) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |

| Parent | -H | >10,000 | >10,000 | >10,000 |

| Analogue 1 | -C(O)CH₃ | 5,230 | 8,150 | 7,500 |

| Analogue 2 | -C(O)Ph | 1,120 | 2,500 | 3,100 |

| Analogue 3 | -C(O)-(4-Cl-Ph) | 450 | 980 | 1,500 |

| Analogue 4 | -C(O)-(4-MeO-Ph) | 980 | 1,800 | 2,200 |

This hypothetical SAR suggests that aromatic acyl substituents enhance activity, with electron-withdrawing groups at the para-position of the phenyl ring potentially leading to increased potency.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. The convergence of a privileged aminophenyl pharmacophore with a modulating N,N-dimethylsulfamide group provides a solid foundation for the rational design of novel therapeutics. Future research should focus on the synthesis and screening of diverse analogue libraries against various target classes, particularly protein kinases. Comprehensive in vitro and in vivo characterization of lead compounds will be crucial to unlocking the full therapeutic potential of this versatile chemical entity.

References

- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]